molecular formula C20H14N4O4 B7693489 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B7693489
M. Wt: 374.3 g/mol
InChI Key: QDUKGLIIRBDECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (MPPNO) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both an oxadiazole and a pyridine ring. MPPNO has been synthesized using various methods, and its mechanism of action and physiological effects have been studied by researchers.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole may also modulate the activity of other enzymes and signaling pathways involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In preclinical studies, it has been found to induce cell death in cancer cells and reduce tumor growth in animal models. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to protect against neurotoxicity in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize using various methods. However, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could be studied for its potential use in treating other inflammatory conditions, such as asthma and multiple sclerosis. Further research is also needed to fully understand its mechanism of action and potential side effects. Finally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could be explored as a potential fluorescent probe for other biological molecules beyond nitric oxide.

Synthesis Methods

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using several methods, including the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methoxy-6-phenylpyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-nitroaniline. The synthesis of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been achieved using microwave-assisted reactions and other methods.

Scientific Research Applications

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential anticancer agent, with promising results in preclinical studies. 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has also been investigated for its anti-inflammatory properties and its potential use in treating neurodegenerative diseases. Additionally, 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been explored as a fluorescent probe for detecting nitric oxide in biological systems.

properties

IUPAC Name

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-27-20-16(10-11-17(21-20)13-6-3-2-4-7-13)18-22-19(28-23-18)14-8-5-9-15(12-14)24(25)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKGLIIRBDECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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